molecular formula C15H11N5S B2571213 3,7-diphenyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-6-thione CAS No. 120187-11-3

3,7-diphenyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-6-thione

Cat. No.: B2571213
CAS No.: 120187-11-3
M. Wt: 293.35
InChI Key: LILOKGFAYWLFMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Diphenyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-6-thione is a heterocyclic compound with a fused triazole structureThe compound has a molecular formula of C15H11N5S and a molecular weight of 293.35 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-diphenyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-6-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with phenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification steps, such as recrystallization or chromatography, may be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3,7-Diphenyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-6-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,7-Diphenyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-6-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,7-diphenyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-6-thione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. For example, it may interact with enzymes involved in oxidative stress pathways, leading to the modulation of cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Diphenyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-6-thione stands out due to its unique combination of phenyl groups and thione functionality, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of advanced materials and potential therapeutic agents .

Properties

IUPAC Name

3,7-diphenyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5S/c21-15-18-20-13(11-7-3-1-4-8-11)16-17-14(20)19(15)12-9-5-2-6-10-12/h1-10H,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILOKGFAYWLFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2NC(=S)N3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.